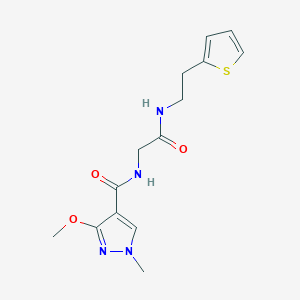

3-methoxy-1-methyl-N-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)-1H-pyrazole-4-carboxamide

Description

This compound features a pyrazole core substituted at the 1-position with a methyl group and at the 3-position with a methoxy group. The 4-carboxamide moiety is linked to a secondary amine-containing side chain, which terminates in a thiophen-2-yl ethyl group.

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[2-oxo-2-(2-thiophen-2-ylethylamino)ethyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3S/c1-18-9-11(14(17-18)21-2)13(20)16-8-12(19)15-6-5-10-4-3-7-22-10/h3-4,7,9H,5-6,8H2,1-2H3,(H,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHNRASZHPLFHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC(=O)NCCC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-1-methyl-N-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews its synthesis, biological activity, and relevant studies.

Synthesis

The synthesis of this compound generally involves multi-step reactions, often starting from simpler pyrazole derivatives. The synthesis pathway typically includes the formation of the pyrazole ring followed by the introduction of functional groups such as methoxy and carboxamide. For instance, a common synthetic route involves the condensation of 1-methylpyrazole with various acylating agents to yield derivatives with desired substituents.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . It has been observed that:

- Inhibition of Cancer Cell Proliferation : The compound exhibits significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For example, compounds structurally similar to this compound have shown IC50 values in the low micromolar range, indicating potent anticancer activity .

- Mechanism of Action : The mechanism may involve apoptosis induction and cell cycle arrest. Studies have reported increased caspase activity in treated cells, suggesting that these compounds can trigger programmed cell death .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented:

- COX Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. Selective COX-2 inhibitors derived from pyrazoles demonstrated significant anti-inflammatory effects in vivo, with reduced edema in animal models .

Case Studies

Several case studies demonstrate the biological efficacy of similar compounds:

- Study on Anticancer Activity : A derivative with a similar structure was tested against multiple cancer cell lines, showing an IC50 value of approximately 3.0 µM against A549 cells. This study highlighted the compound's ability to inhibit tumor growth significantly compared to standard chemotherapeutics like doxorubicin .

- Inflammation Model : In a carrageenan-induced paw edema model, a pyrazole derivative exhibited a reduction in inflammation comparable to established anti-inflammatory drugs, suggesting its potential therapeutic application .

Data Summary

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 3-methoxy-1-methyl-N-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)-1H-pyrazole-4-carboxamide exhibit significant anticancer properties. The pyrazole ring is known for its ability to interact with various biological targets, leading to apoptosis in cancer cells. Studies have demonstrated that derivatives of pyrazole compounds can inhibit cancer cell proliferation, particularly in breast and lung cancer models .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression. For instance, it may act as an inhibitor of O-linked N-acetylglucosamine transferase (OGT), which plays a role in cellular signaling pathways associated with cancer . The inhibition of such enzymes can disrupt the metabolic processes that allow cancer cells to thrive.

Medicinal Chemistry

Synthesis and Structural Modifications

The synthesis of this compound involves several steps, including the formation of the pyrazole ring and subsequent functionalization. Various synthetic routes have been explored to enhance its biological efficacy and selectivity against target enzymes .

Pharmacological Studies

Pharmacological evaluations have shown that this compound exhibits a favorable profile in terms of bioavailability and pharmacokinetics. Studies utilizing molecular docking techniques have provided insights into its binding affinities with target proteins, indicating its potential as a lead compound for drug development .

Therapeutic Potential

Anti-inflammatory Applications

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways . This suggests that the compound could be developed further for treating inflammatory diseases.

Neuroprotective Effects

Emerging studies suggest that this compound may also possess neuroprotective properties. Research indicates that certain pyrazole derivatives can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values in the low micromolar range. |

| Study 2 | Enzyme Inhibition | Identified as a potent inhibitor of OGT with IC50 values indicating effective enzyme blockade. |

| Study 3 | Anti-inflammatory Effects | Showed reduction in COX activity by over 50% in vitro, suggesting potential for therapeutic use in inflammatory conditions. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Triazole-Based Analog: 5-Amino-1-{2-[(4-Methylphenyl)Amino]-2-Oxoethyl}-N-(Thiophen-2-Ylmethyl)-1H-1,2,3-Triazole-4-Carboxamide

- Core Structure : Replaces pyrazole with a 1,2,3-triazole ring.

- The side chain includes a p-tolyl group instead of a thiophen-2-yl ethyl group, reducing sulfur-mediated interactions .

- Implications : The triazole’s higher aromaticity and nitrogen content may improve metabolic stability but reduce lipophilicity.

Tetrahydronaphthalene Derivatives (e.g., (S)-N-Propyl-5-[2-(Thiophen-2-Yl)Ethoxy]-N-[2-(Thiophen-2-Yl)Ethyl]-1,2,3,4-Tetrahydronaphthalen-2-Amine)

- Core Structure : Uses a tetrahydronaphthalene scaffold instead of pyrazole.

- The absence of a carboxamide limits polar interactions .

Side Chain Modifications

Thiophen-2-Yl Ethyl vs. p-Tolyl Groups

- Target Compound : The thiophen-2-yl ethyl group enables π-π stacking with sulfur-containing binding pockets (e.g., cysteine residues).

Carboxamide vs. Sulfonate/Sulfonyl Groups

- Target Compound : The carboxamide supports hydrogen bonding with residues like asparagine or glutamine.

- Sulfonate Analogs (e.g., [2-(2-Methoxy-5-Morpholin-4-Ylsulfonylanilino)-2-Oxoethyl] 5-Nitrothiophene-2-Carboxylate): Sulfonyl groups increase acidity and solubility but may introduce steric hindrance .

Functional Group Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.